2-(3-(Benzyloxy)phenyl)propan-2-ol
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Overview
Description
2-(3-(Benzyloxy)phenyl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a benzyloxy group attached to a phenyl ring, which is further connected to a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)propan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 3-(benzyloxy)benzaldehyde, followed by acidic workup to yield the desired product . Another method includes the reduction of 2-(3-(benzyloxy)phenyl)propan-2-one using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)phenyl)propan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 2-(3-(Benzyloxy)phenyl)propan-2-one.
Reduction: 2-(3-(Benzyloxy)phenyl)propane.
Substitution: Various halides and other substituted derivatives.
Scientific Research Applications
2-(3-(Benzyloxy)phenyl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)phenyl)propan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity . The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(3-(Benzyloxy)phenyl)propan-2-one: The oxidized form of the compound, which has different reactivity and applications.
2-(3-(Benzyloxy)phenyl)propane: The reduced form, which lacks the hydroxyl group and has different chemical properties.
2-Amino-1-(3-(benzyloxy)phenyl)propan-1-ol: A related compound with an amino group instead of a hydroxyl group, used in different applications.
Uniqueness
2-(3-(Benzyloxy)phenyl)propan-2-ol is unique due to its combination of a benzyloxy group and a secondary alcohol moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H18O2 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-(3-phenylmethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C16H18O2/c1-16(2,17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11,17H,12H2,1-2H3 |
InChI Key |
VMDVKBIHIXLFPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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